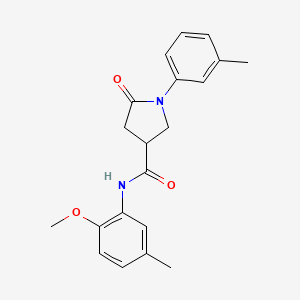

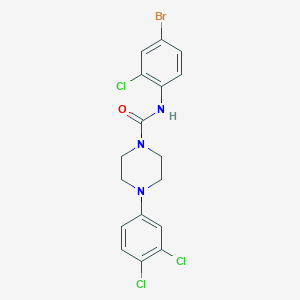

![molecular formula C12H11N3O3S3 B4583367 methyl 4-methyl-2-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B4583367.png)

methyl 4-methyl-2-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)-1,3-thiazole-5-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related thiazole and thiazolone compounds typically involves cascade reactions, relay catalysis, and one-pot synthesis methods. For example, Galenko et al. (2015) described the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates using a relay catalytic cascade reaction, which might resemble the synthetic approach for the target compound due to the structural similarities and reaction conditions involved (Galenko et al., 2015).

Molecular Structure Analysis

The molecular structure of thiazole derivatives, including the target compound, often features planarity and intramolecular hydrogen bonding. An et al. (2010) reported on "Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate," highlighting the planarity of the thiazole ring and the presence of intramolecular hydrogen bonds, which could be relevant for understanding the structural aspects of the target compound (An et al., 2010).

Chemical Reactions and Properties

Thiazole compounds participate in various chemical reactions, including cyclizations and substitutions, to yield diverse derivatives. Singh et al. (2022) demonstrated the regioselective synthesis of thiazole carboxamides and carboxylates via cyclization, which could provide insight into the reactivity patterns of the target compound (Singh et al., 2022).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting points, and crystalline structure, can be inferred from studies on similar compounds. For instance, the study of methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate by Kennedy et al. (1999) provides details on crystallographic data and intermolecular hydrogen bonding, which are essential for understanding the physical characteristics of thiazole derivatives (Kennedy et al., 1999).

Chemical Properties Analysis

The chemical properties of thiazole derivatives, including reactivity, stability, and potential for functionalization, can be gleaned from synthetic approaches and reaction conditions. The work by Sundaram et al. (2007) on the synthesis of 2-thiohydantoins using 1-(methyldithiocarbonyl)imidazole as a thiocarbonyl transfer reagent may offer parallels in understanding the chemical behavior of thiazole compounds (Sundaram et al., 2007).

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

This class of compounds, including the specified molecule, is pivotal in synthesizing constrained heterocyclic γ-amino acids, which mimic the secondary structures of proteins such as helices, β-sheets, turns, and β-hairpins. These are essential for designing novel peptides and proteins with specific biological activities. For example, a study demonstrated a versatile chemical route to orthogonally protected ATCs, central to synthesizing various heterocyclic γ-amino acids with potential applications in medicinal chemistry and drug design (Mathieu et al., 2015).

Antimicrobial Agents

Some derivatives synthesized from the base compound have been investigated for their antimicrobial properties. A specific study synthesized new thiazolo[4,5-d]pyrimidines starting from a related ethyl 4-amino-2,3-dihydro-3-methyl-2-thio-xothiazole-5-carboxylate and evaluated their in vitro antimicrobial activities. It was found that certain derivatives showed significant inhibitory effects against Gram-positive bacteria and yeasts, suggesting potential use as antimicrobial agents (Balkan et al., 2001).

Catalysis and Chemical Transformations

The compound's derivatives have been employed in catalytic processes and chemical transformations, indicating their versatility in synthetic organic chemistry. For instance, a method for the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates involves a relay catalytic cascade reaction, showcasing the potential of these compounds in facilitating complex chemical reactions (Galenko et al., 2015).

Fluorescent and Colorimetric Probes

Derivatives of this compound class have been explored for their potential as fluorescent and colorimetric pH probes. A study synthesized a new fluorescent and colorimetric pH probe with outstanding solubility in water, indicating applications in real-time pH sensor technologies for intracellular pH imaging (Diana et al., 2020).

Antitumor and Antifilarial Agents

Research into the antitumor and antifilarial activities of derivatives has shown promising results. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a compound prepared via chemical transformations of related starting materials, demonstrated significant in vivo antifilarial activity, indicating its potential in developing new antifilarial therapies (Kumar et al., 1993).

Mécanisme D'action

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific target would depend on the exact biological activity exhibited by this compound.

Mode of Action

Thiazole derivatives are known to interact with various targets depending on their specific biological activity . The interaction with these targets leads to changes at the molecular level, which result in the observed biological activity.

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways depending on their specific biological activity . For instance, they may inhibit or activate certain enzymes, interact with receptors, or interfere with cellular processes, thereby affecting the associated biochemical pathways.

Result of Action

The observed biological activities of thiazole derivatives suggest that they can have various effects at the molecular and cellular level . These effects could include inhibition or activation of certain enzymes, interaction with receptors, alteration of cellular processes, and induction of cell death in the case of cytotoxic activity.

Analyse Biochimique

Biochemical Properties

Methyl 4-methyl-2-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)-1,3-thiazole-5-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, which may influence cellular processes .

Cellular Effects

The effects of this compound on cells are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, leading to altered gene expression patterns. This, in turn, affects cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. These interactions can have significant implications for cellular metabolism and overall physiological function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can influence its activity and function. Understanding these transport and distribution mechanisms is essential for optimizing its therapeutic potential .

Propriétés

IUPAC Name |

methyl 4-methyl-2-(thiophene-2-carbonylcarbamothioylamino)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3S3/c1-6-8(10(17)18-2)21-12(13-6)15-11(19)14-9(16)7-4-3-5-20-7/h3-5H,1-2H3,(H2,13,14,15,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVSWCGWWAGDIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=S)NC(=O)C2=CC=CS2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

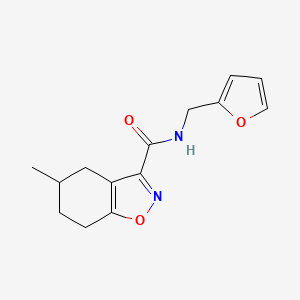

![ethyl 3-(5-methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B4583296.png)

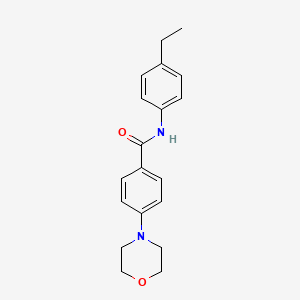

![3,4-dimethoxy-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4583313.png)

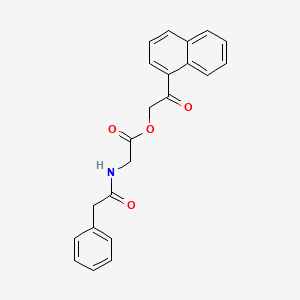

![2-(2-naphthyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4583319.png)

![2-[(4-allyl-5-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B4583329.png)

![ethyl 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4583335.png)

![N-butyl-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4583345.png)

![2-(benzylthio)-3-(2-phenylethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4583384.png)

![N-(4-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4583391.png)

![2-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione](/img/structure/B4583399.png)